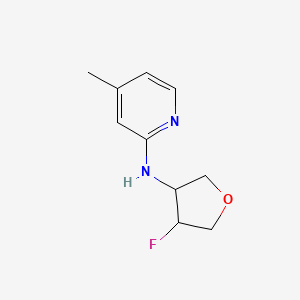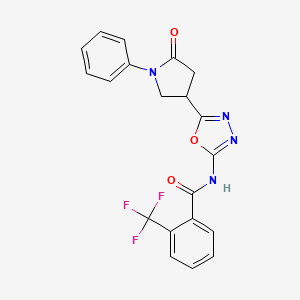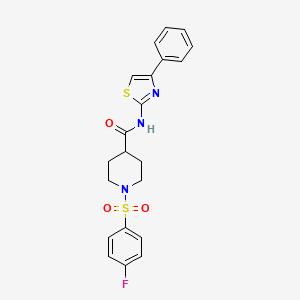![molecular formula C27H24N4O5 B3012523 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1206984-94-2](/img/structure/B3012523.png)
2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one" is a derivative of the phthalazin-1(2H)-one (PHTZ) scaffold, which has been identified as a core skeleton for the design of various biologically active molecules. The PHTZ ring system is structurally similar to other heterocyclic compounds like 1,2,4-triazolo[4,3-a]quinoxalin-1-one (TQX) and 4-carboxamido-quinazoline (QZ), which have been extensively investigated for their biological activities, particularly as human A3 adenosine receptor (AR) antagonists .
Synthesis Analysis
The synthesis of phthalazin-1(2H)-one derivatives typically involves the construction of the phthalazine nucleus and subsequent functionalization at specific positions to introduce various substituents. For instance, the synthesis of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives was achieved starting from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride . The introduction of the 1,3,4-oxadiazole moiety is a key step in the synthesis of these derivatives, which can be further modified to introduce additional functional groups, such as the trimethoxyphenyl group mentioned in the compound of interest.
Molecular Structure Analysis
The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of a phthalazine nucleus, which can be decorated with various substituents that influence the compound's biological activity. The presence of a 1,3,4-oxadiazole ring, as seen in the compound of interest, is known to confer antimicrobial properties . Additionally, the incorporation of triazole and oxadiazole rings has been shown to enhance anticancer activity, as evidenced by computational docking analysis .
Chemical Reactions Analysis
Phthalazin-1(2H)-one derivatives can undergo various chemical reactions depending on the substituents present on the core scaffold. For example, the introduction of imidazolyl and pyridyl groups can lead to compounds with thromboxane A2 synthetase-inhibitory and bronchodilatory activities . The reactivity of these compounds can be further explored to synthesize novel derivatives with dual activities, such as antiasthmatic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by the nature and position of the substituents on the core scaffold. These properties include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compounds. The introduction of groups like 1,3,4-oxadiazole and 1,2,3-triazoles has been shown to result in compounds with significant anticancer activity, suggesting favorable interactions with biological targets . Additionally, the efficient synthesis of related compounds, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, indicates that these molecules can be produced in good to excellent yields, which is beneficial for further pharmacological studies .
Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds with structural similarities to 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one have been synthesized and show notable antimicrobial activities. For example, 1,2,4-triazolo-, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-derivatives of phthalazine were found to possess significant antimicrobial properties (El-hashash et al., 2012).
Anticancer Evaluation
- Anticancer Properties : Derivatives of the compound have shown promising results in anticancer evaluations. N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, similar in structure, were synthesized and displayed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021).
Adenosine Receptor Antagonism
- Human A3 Adenosine Receptor Antagonists : The 2-phenylphthalazin-1(2H)-one scaffold, closely related to 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one, has been identified as a core skeleton for designing potent and selective human A3 adenosine receptor antagonists. This discovery suggests potential therapeutic applications (Poli et al., 2011).
Biological Evaluation
- Antibacterial and Antifungal Evaluation : Synthesized phthalazine derivatives have been evaluated for their antibacterial and antifungal properties. Many of these derivatives have shown effective results against various bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Sridhara et al., 2010).
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5/c1-5-16-10-12-18(13-11-16)31-27(32)20-9-7-6-8-19(20)23(29-31)26-28-25(30-36-26)17-14-21(33-2)24(35-4)22(15-17)34-3/h6-15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVXALHDNISBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)


![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)
![N-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B3012456.png)
![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012459.png)
![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)
![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)
![5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3012463.png)